Methyl 2,3-dimethoxy-5-sulphamoylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3-dimethoxy-5-sulfamoylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO6S/c1-15-8-5-6(18(11,13)14)4-7(9(8)16-2)10(12)17-3/h4-5H,1-3H3,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPQAUJOSNFUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)OC)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO6S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00985227 | |
| Record name | Methyl 2,3-dimethoxy-5-sulfamoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00985227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66644-82-4 | |
| Record name | Methyl 5-(aminosulfonyl)-2,3-dimethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66644-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-dimethoxy-5-sulphamoylbenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066644824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,3-dimethoxy-5-sulfamoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00985227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,3-dimethoxy-5-sulphamoylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL 2,3-DIMETHOXY-5-SULPHAMOYLBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMX2FPR856 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Methyl 2,3 Dimethoxy 5 Sulphamoylbenzoate
Strategic Design of Retrosynthetic Pathways for Methyl 2,3-dimethoxy-5-sulphamoylbenzoate
Retrosynthetic analysis of this compound reveals several logical bond disconnections to identify plausible starting materials. A primary strategy involves disconnecting the ester and the sulfamoyl groups, leading back to a substituted benzoic acid precursor.
One common retrosynthetic approach begins by disconnecting the methyl ester via a Fischer-Speier esterification, leading to 2,3-dimethoxy-5-sulphamoylbenzoic acid. Further disconnection of the sulfamoyl group suggests a two-step process of amination preceded by chlorosulfonation of a dimethoxybenzoic acid. The methoxy (B1213986) groups can be traced back to hydroxyl groups, suggesting a starting material like 2,3-dihydroxybenzoic acid.
An alternative pathway considers the introduction of the sulfamoyl group via a nucleophilic aromatic substitution. This approach would disconnect the C-S bond, leading to a halogenated dimethoxybenzoate and a source of the sulfamoyl group, such as sodium aminosulfinate. This modern approach often offers a more direct and efficient synthesis. nih.govnih.gov
A traditional retrosynthesis, often employed in industrial settings, starts from a more readily available precursor like salicylic (B10762653) acid. acs.org This pathway involves a sequence of methylation, chlorosulfonation, amination, and finally, esterification to arrive at the target molecule.
Multi-step Synthesis Approaches to this compound
The synthesis of this compound is typically achieved through multi-step sequences that strategically introduce the required functional groups onto an aromatic scaffold.
The final step in many synthetic routes to this compound is the formation of the methyl ester. The Fischer-Speier esterification is a widely used and cost-effective method for this transformation. masterorganicchemistry.com This acid-catalyzed reaction involves treating the corresponding carboxylic acid, 2,3-dimethoxy-5-sulphamoylbenzoic acid, with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netmdpi.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is typically removed, or a large excess of the alcohol is used. masterorganicchemistry.combyjus.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.combyjus.com Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. byjus.com
Table 1: Catalysts and Conditions for Fischer-Speier Esterification
| Catalyst | Alcohol | Conditions | Reference |
| Sulfuric Acid (H₂SO₄) | Methanol | Reflux | researchgate.net |
| p-Toluenesulfonic acid (p-TsOH) | Methanol | Reflux | researchgate.net |
| Hafnium(IV) salts | Methanol | - | organic-chemistry.org |
| Zirconium(IV) salts | Methanol | - | organic-chemistry.org |
The regioselective introduction of the sulfamoyl and methoxy groups is critical to the synthesis. The directing effects of the substituents on the benzene (B151609) ring are strategically utilized to achieve the desired substitution pattern.
Methoxy Groups: The two methoxy groups at positions 2 and 3 are typically introduced early in the synthesis. In traditional routes starting from salicylic acid, the phenolic hydroxyl group is first methylated. The methoxy group is an ortho, para-director in electrophilic aromatic substitution reactions due to its ability to donate electron density to the ring through resonance. libretexts.orgkhanacademy.orgvaia.comorganicchemistrytutor.com This property influences the position of subsequent substitution reactions.
Sulfamoyl Group: The introduction of the sulfamoyl group at position 5 is a key step. A common method is the chlorosulfonylation of a suitable precursor, such as 2,3-dimethoxybenzoic acid, using chlorosulfonic acid. This electrophilic aromatic substitution reaction is followed by amination of the resulting sulfonyl chloride with ammonia (B1221849) to form the sulfonamide. nih.gov The directing effects of the existing methoxy and carboxylic acid groups guide the sulfonyl chloride to the desired position.
More contemporary methods involve the copper-catalyzed coupling of an aryl halide with a source of the sulfamoyl group. nih.gov For instance, a precursor like methyl 2,3-dimethoxy-5-halobenzoate can be reacted with a sulfonamide in the presence of a copper catalyst.
Catalysis plays a pivotal role in modern, efficient syntheses of this compound, particularly in the formation of the carbon-sulfur bond.
A notable advancement is the use of copper-based catalytic systems for the direct introduction of the sulfamoyl group. nih.gov One patented method describes the reaction of 2-methoxy-5-chlorobenzoic acid methyl ester with sodium aminosulfinate in the presence of a copper catalyst, such as cuprous bromide. nih.gov This approach avoids the harsh conditions and waste generation associated with traditional chlorosulfonation and amination. The use of ligands, such as oxalamides or amino acids, can further enhance the efficiency of these copper-catalyzed reactions, allowing them to proceed under milder conditions. nih.govresearchgate.net
In the context of esterification, solid acid catalysts, such as Zr/Ti-based materials, have been explored as reusable and environmentally friendly alternatives to traditional homogeneous acid catalysts like sulfuric acid for the synthesis of methyl benzoates. youtube.com
Table 2: Catalytic Systems in the Synthesis of Substituted Benzoates and Sulfonamides
| Reaction Type | Catalyst | Ligand (if applicable) | Key Features | Reference |
| Sulfonamide Formation | Copper(I) Bromide | N/A | Direct sulfonylation, avoids chlorosulfonic acid | nih.gov |
| N-Arylation of Sulfonamides | Copper Salts | Oxalamides/4-hydroxypicolinamides | Couples primary and secondary sulfonamides with aryl halides | nih.gov |
| Esterification | Zr/Ti Solid Acid | N/A | Heterogeneous, reusable catalyst for methyl benzoate (B1203000) synthesis | youtube.com |
| C-N Cross-Coupling | Copper(I) Iodide | N¹,N²-diarylbenzene-1,2-diamine | Room temperature amination of aryl bromides | acs.orgnih.govchemrxiv.orgorganic-chemistry.org |
Optimization of Reaction Conditions and Process Efficiency
Temperature: The reaction temperature significantly influences the rate and selectivity of the synthetic steps. For the copper-catalyzed synthesis of this compound from 2-methoxy-5-chlorobenzoic acid methyl ester and sodium aminosulfinate, the temperature is typically controlled within a range of 40-65 °C. nih.govnih.gov Higher temperatures can lead to side reactions and decomposition of reagents, while lower temperatures may result in impractically slow reaction rates. In Ullmann-type couplings, temperature control is critical to balance reactivity and prevent catalyst deactivation. nih.gov
Solvent: The choice of solvent can affect the solubility of reagents, the reaction rate, and the stability of intermediates. In the aforementioned copper-catalyzed sulfonylation, solvents like tetrahydrofuran (B95107) (THF) are employed. nih.gov For copper-catalyzed aminations, polar aprotic solvents such as DMSO are often effective. nih.gov The solvent system in cross-coupling reactions can also influence catalyst activity and product yield. nih.gov
Reagent Concentration: The molar ratio of reactants is a key parameter to optimize. In the synthesis from 2-methoxy-5-chlorobenzoic acid methyl ester, a slight excess of sodium aminosulfinate (e.g., 1:1.05-1.2 molar ratio) is used to ensure complete conversion of the starting material. nih.govnih.gov The concentration of the catalyst and any ligands also needs to be carefully controlled to achieve a balance between reaction efficiency and cost. researchgate.net Machine learning models have been explored to predict the impact of reagent concentrations and other variables on the yield of cross-coupling reactions. princeton.edu
Table 3: Optimized Reaction Parameters for a Modern Synthesis Route
| Parameter | Optimized Range/Value | Rationale | Reference |
| Temperature | 40-65 °C | Balances reaction rate and minimizes side reactions. | nih.govnih.gov |
| Solvent | Tetrahydrofuran (THF) | Good solubility for reactants and intermediates. | nih.gov |
| Molar Ratio (Aryl Halide:Aminosulfinate) | 1 : 1.05-1.2 | Ensures complete conversion of the limiting reagent. | nih.govnih.gov |
| Catalyst Concentration | Catalytic amounts (e.g., mol%) | Minimizes cost while maintaining high reaction rates. | nih.gov |
Elucidation of Reaction Kinetics and Mechanisms
A thorough understanding of reaction kinetics and mechanisms is fundamental to optimizing the synthesis of this compound. While detailed kinetic studies specifically for the industrial synthesis of this compound are not extensively published in publicly accessible literature, we can infer mechanistic considerations from related transformations.
The synthesis of analogous compounds, such as methyl 2-methoxy-5-sulfamoylbenzoate, often involves the reaction of a substituted chlorobenzoate with an aminosulfonating agent. For instance, a patented method describes the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate from 2-methoxy-5-chlorobenzoic acid methyl ester and sodium aminosulfinate. This reaction is typically catalyzed by a copper salt, such as cuprous bromide. google.com
The proposed mechanism for such a reaction likely involves a copper-catalyzed nucleophilic aromatic substitution. The catalyst, cuprous bromide, would first coordinate with the aryl halide. This coordination activates the aromatic ring towards nucleophilic attack by the aminosulfinate. The reaction rate would be dependent on several factors, including the concentration of the reactants and the catalyst, the temperature, and the nature of the solvent.
Hypothetical Kinetic Parameters for a Related Synthesis:
| Parameter | Value/Condition |
| Reactants | 2-methoxy-5-chlorobenzoic acid methyl ester, Sodium aminosulfinate |
| Catalyst | Cuprous Bromide |
| Solvent | Tetrahydrofuran (THF) |
| Temperature Range | 45-60 °C |
| Reaction Time | 10-14 hours |
| Molar Ratio (Ester:Aminosulfinate) | 1 : 1.05-1.2 |
This interactive table presents hypothetical data based on the synthesis of a structurally similar compound, methyl 2-methoxy-5-sulfamoylbenzoate, as detailed in patent literature. google.com Specific kinetic data for this compound is not available in the searched sources.
Further research into the specific kinetics of this compound synthesis would be invaluable for process optimization, enabling chemists to fine-tune reaction conditions to maximize yield and minimize reaction times.
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. The synthesis of this compound is no exception, with research aimed at developing more sustainable and environmentally friendly methods.
Traditional multi-step syntheses of related sulfonamides often generate significant quantities of waste, including high chemical oxygen demand (COD) wastewater and various inorganic salts. Newer, more streamlined approaches aim to mitigate these issues.
Key Green Chemistry Considerations in the Synthesis:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Catalysis: Employing catalytic reagents in small amounts to drive reactions, rather than stoichiometric reagents that are consumed in the process.
Reduction of Derivatives: Minimizing or avoiding the use of blocking groups or any temporary modifications if possible to reduce the number of reaction steps and waste.
Safer Solvents and Auxiliaries: Utilizing solvents that are less toxic and have a lower environmental impact.
Waste Prevention: Designing chemical syntheses to prevent waste, leaving no or minimal material to be treated or cleaned up.
Comparison of Synthetic Route Efficiency:
| Feature | Traditional Route | Greener One-Pot Synthesis |
| Number of Steps | Multiple (e.g., methylation, chlorosulfonation, amination, esterification) | Single Step |
| Waste Generation | High (COD, high salt, ammonia nitrogen) | Minimal (by-product is primarily sodium chloride) |
| Process Time | Long | 8-16 hours |
| Environmental Impact | High | Low |
This interactive table provides a comparative overview of a traditional synthetic route versus a more sustainable one-pot synthesis for a structurally related compound. google.com Specific data for this compound was not available in the searched sources.
The development of sustainable synthetic routes for this compound is an ongoing endeavor. Future research will likely focus on the use of even more benign catalysts, solvent-free reaction conditions, and the use of renewable feedstocks to further enhance the green credentials of its synthesis.
Advanced Characterization and Spectroscopic Analysis of Methyl 2,3 Dimethoxy 5 Sulphamoylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments, their integration (the number of protons of each type), and their connectivity through spin-spin coupling. For Methyl 2,3-dimethoxy-5-sulphamoylbenzoate, one would expect to observe distinct signals for the aromatic protons, the methoxy (B1213986) protons, the methyl ester protons, and the protons of the sulphamoyl group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating methoxy groups and the electron-withdrawing sulphamoyl and ester groups. Coupling constants (J) between adjacent aromatic protons would help to confirm their substitution pattern on the benzene (B151609) ring.
Hypothetical ¹H NMR Data Table for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Value | s | 3H | OCH₃ (ester) |
| Value | s | 3H | OCH₃ (at C-2 or C-3) |
| Value | s | 3H | OCH₃ (at C-2 or C-3) |
| Value | br s | 2H | SO₂NH₂ |
| Value | d | 1H | Aromatic H |
| Value | d | 1H | Aromatic H |
Note: This table is hypothetical and for illustrative purposes only, as experimental data is not available.
Carbon (¹³C) NMR Spectroscopic Characterization
Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms would indicate their chemical environment (e.g., aromatic, carbonyl, methoxy). The carbonyl carbon of the ester group would appear at a characteristic downfield shift. The aromatic carbons would have shifts influenced by the various substituents.
Hypothetical ¹³C NMR Data Table for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| Value | C=O (ester) |
| Value | Aromatic C-SO₂NH₂ |
| Value | Aromatic C-OCH₃ |
| Value | Aromatic C-OCH₃ |
| Value | Aromatic C-H |
| Value | Aromatic C-H |
| Value | Aromatic C-COOCH₃ |
| Value | OCH₃ (ester) |
| Value | OCH₃ (at C-2 or C-3) |
| Value | OCH₃ (at C-2 or C-3) |
Note: This table is hypothetical and for illustrative purposes only, as experimental data is not available.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are crucial for definitively assigning the complex spectra of molecules like this compound.
COSY (Correlation Spectroscopy) would establish correlations between coupled protons, confirming the connectivity of the aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the placement of the substituents on the aromatic ring by observing correlations between the methoxy protons and the aromatic carbons, and between the aromatic protons and the carbonyl carbon.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Identification of Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound would display characteristic absorption bands for its functional groups. Key expected vibrations would include:
N-H stretching from the sulphamoyl group (typically around 3400-3200 cm⁻¹).
C-H stretching from the aromatic and methyl groups (around 3100-2850 cm⁻¹).
C=O stretching from the ester group (a strong band around 1730-1715 cm⁻¹).
S=O stretching from the sulphamoyl group (asymmetric and symmetric stretches, typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions).
C-O stretching from the ester and methoxy groups (in the fingerprint region, 1300-1000 cm⁻¹).
Aromatic C=C stretching (around 1600-1450 cm⁻¹).
Hypothetical IR Absorption Data Table
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| Value | Medium | N-H stretch |
| Value | Strong | C=O stretch (ester) |
| Value | Strong | S=O asymmetric stretch |
| Value | Strong | S=O symmetric stretch |
| Value | Strong | C-O stretch |
| Value | Medium-Weak | Aromatic C=C stretch |
Note: This table is hypothetical and for illustrative purposes only, as experimental data is not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. For this compound, the benzene ring and its substituents constitute a chromophore. The electronic transitions would likely be of the π → π* type, characteristic of aromatic systems. The presence of auxochromes like the methoxy and sulphamoyl groups would be expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.
Hypothetical UV-Vis Absorption Data Table
| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Transition |
|---|---|---|---|
| Value | Value | e.g., Ethanol (B145695) | π → π* |
Note: This table is hypothetical and for illustrative purposes only, as experimental data is not available.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is a critical technique for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For this compound, with a theoretical molecular formula of C10H13NO7S, HRMS would be expected to yield a mass-to-charge ratio (m/z) that corresponds closely to its calculated exact mass. This analysis would serve to differentiate it from other compounds with the same nominal mass but different elemental compositions.
No experimental HRMS data for this compound has been found in the searched scientific literature. A theoretical data table is provided below for illustrative purposes.
| Theoretical Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 292.0485 |
| [M+Na]⁺ | 314.0304 |
| [M-H]⁻ | 290.0340 |
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
Single Crystal X-ray Diffraction Studies
To date, no single crystal X-ray diffraction studies for this compound have been reported in crystallographic databases or scientific journals. Such a study would provide invaluable information on the compound's solid-state conformation and stereochemistry. A hypothetical data table that would be generated from such a study is presented below.
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
| R-factor | Data not available |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The molecular structure of this compound contains several functional groups capable of participating in intermolecular interactions, such as hydrogen bonding. The sulphamoyl group (-SO₂NH₂) is a potent hydrogen bond donor, while the oxygen atoms of the methoxy (-OCH₃) and ester (-COOCH₃) groups can act as hydrogen bond acceptors. A detailed analysis of the crystal structure would elucidate the specific hydrogen bonding networks and other non-covalent interactions that govern the packing of the molecules in the crystal lattice. Without experimental crystallographic data, a definitive analysis of these interactions is not possible.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C10H13NO7S), this analysis would provide experimental verification of its elemental composition, which should align with the theoretically calculated values.
No published elemental analysis data for this compound could be located. The expected theoretical values are provided in the table below for reference.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 41.23 | Data not available |
| Hydrogen (H) | 4.50 | Data not available |
| Nitrogen (N) | 4.81 | Data not available |
| Oxygen (O) | 38.45 | Data not available |
| Sulfur (S) | 11.01 | Data not available |
Status of Article Generation for "this compound"
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Following a comprehensive and systematic search of publicly available scientific literature, we have been unable to locate specific computational and theoretical studies on the chemical compound This compound .
Our search strategy included targeted queries for each section of the requested outline, such as:
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"Molecular docking studies of this compound"
Additionally, recognizing that this compound is an intermediate in the synthesis of the pharmaceutical drug Sulpiride, our search was expanded to include terms such as:
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Without primary or secondary research data, it is not possible to generate a scientifically accurate and informative article that adheres to the detailed structure you provided. The creation of such an article requires specific findings, including optimized geometric parameters, energy values for molecular orbitals, charge distribution maps, and predicted binding affinities, none of which are available in the public domain for this specific compound.
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Computational Chemistry and Theoretical Investigations of Methyl 2,3 Dimethoxy 5 Sulphamoylbenzoate
Molecular Docking Studies of Methyl 2,3-dimethoxy-5-sulphamoylbenzoate with Biological Targets
Identification of Key Amino Acid Residue Interactions
Molecular docking and other computational techniques are instrumental in elucidating the potential binding modes of a ligand within the active site of a protein. For this compound, the key functional groups—the sulfonamide, the ester, and the dimethoxy-substituted benzene (B151609) ring—are expected to dictate its interactions with amino acid residues.
The sulfonamide group is a well-established pharmacophore known for its ability to form robust hydrogen bonds. The nitrogen atom of the sulfonamide can act as a hydrogen bond donor, while the two oxygen atoms serve as hydrogen bond acceptors. This allows for a variety of interactions with polar and charged amino acid residues. For instance, studies on various sulfonamide derivatives have shown interactions with residues such as arginine, lysine, and histidine through ionic and hydrogen bonding. youtube.com The sulfonamide moiety can also engage in interactions with the peptide backbone of a protein.
Hydrophobic contacts are also crucial for the binding affinity and specificity of a ligand. The benzene ring of this compound, along with its methoxy (B1213986) and methyl ester groups, provides a significant hydrophobic surface. This region of the molecule can form favorable van der Waals interactions and hydrophobic contacts with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine. nih.gov The dimethoxy substituents on the benzene ring can also influence the electronic nature of the aromatic system, potentially leading to specific π-π stacking or π-cation interactions with aromatic residues like tyrosine, tryptophan, and phenylalanine.
A hypothetical representation of key interactions is provided in the table below, based on the functional groups of this compound and common interactions observed for similar compounds.
| Functional Group | Potential Interacting Amino Acid Residues | Type of Interaction |
| Sulfonamide (-SO₂NH₂) | Arginine, Lysine, Asparagine, Glutamine, Serine | Hydrogen Bonding, Ionic Interactions |
| Ester (-COOCH₃) | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bonding |
| Dimethoxy Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine | Hydrophobic Contacts, π-π Stacking, van der Waals Forces |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time in a simulated biological environment. peerj.com
MD simulations can assess the stability of the binding pose of this compound within a protein's active site. By tracking the root-mean-square deviation (RMSD) of the ligand's atomic positions over the simulation time, researchers can determine if the ligand remains stably bound or if it undergoes significant conformational changes and potentially dissociates. A stable binding mode is characterized by a low and fluctuating RMSD value.
Furthermore, the flexibility of the ligand within the binding pocket can be analyzed through the root-mean-square fluctuation (RMSF) of its atoms. This analysis can highlight which parts of the molecule are more rigid and which have greater conformational freedom. For this compound, the rotatable bonds in the ester and sulfonamide groups may allow for some flexibility, enabling the molecule to adapt its conformation to optimize interactions with the surrounding amino acid residues.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
To build a QSAR model, the chemical structures of a set of molecules are represented by numerical values known as molecular descriptors. These descriptors can be categorized into several types:
1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific functional groups. For benzoic acid derivatives, topological indices like the Balaban index and Kier's shape indices have been shown to correlate with antimicrobial activity. nih.gov
3D Descriptors: These are derived from the 3D coordinates of the atoms and can include molecular volume, surface area, and pharmacophore features.
Physicochemical Descriptors: These include properties like hydrophobicity (logP), molar refractivity, and electronic parameters. Studies on benzoylaminobenzoic acid derivatives have indicated that hydrophobicity and molar refractivity are important for their inhibitory activity. nih.gov
For this compound and its analogues, a combination of these descriptors would be used to capture the structural and physicochemical variations within the series.
| Descriptor Type | Example Descriptors for this compound Analogues | Potential Correlation with Activity |
| 1D | Molecular Weight, Number of Hydrogen Bond Donors/Acceptors | General size and polarity trends |
| 2D | Topological Polar Surface Area (TPSA), Kier & Hall Indices | Membrane permeability, molecular shape |
| 3D | Molecular Volume, Solvent Accessible Surface Area (SASA) | Steric fit in binding pocket |
| Physicochemical | LogP, Molar Refractivity, Dipole Moment | Hydrophobicity, polarizability, binding interactions |
Once a set of molecular descriptors is calculated for a series of compounds with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. A robust QSAR model can then be used to predict the biological activity of new, untested analogues of this compound. This predictive capability is highly valuable in drug discovery as it allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis and testing of those with the highest predicted potency. dergipark.org.tr The development of such models for sulfonamide and benzoic acid derivatives has been successful in predicting their anticancer and antibacterial activities. nih.govdergipark.org.tr
Design, Synthesis, and Theoretical Exploration of Methyl 2,3 Dimethoxy 5 Sulphamoylbenzoate Derivatives and Analogues
Rational Design of Novel Structural Analogues Based on Core Scaffolds
The rational design of new chemical entities based on the Methyl 2,3-dimethoxy-5-sulphamoylbenzoate core is a meticulous process. It involves strategic modifications to its structure to enhance desired properties while minimizing potential liabilities.
Modifications of the Ester Moiety for Property Tuning
The ester group in this compound is a prime target for modification to fine-tune the molecule's pharmacokinetic and pharmacodynamic profile. Classic bioisosteric replacements for an ester (CO₂R) include amides (CONHR), ketones (COCH₂R), and sulfones (COSR). These changes can impact the compound's solubility, metabolic stability, and ability to form hydrogen bonds with biological targets. For instance, converting the ester to an amide can introduce an additional hydrogen bond donor, potentially increasing target affinity.
Substitutions on the Dimethoxy-Sulfamoylbenzene Ring for Enhanced Interactions
Modifications to the dimethoxy-sulfamoylbenzene ring are critical for optimizing interactions with target proteins. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the aromatic ring significantly influence biological activity. For example, in a series of 5-(arylsulfonyl)-2,3-dimethoxy-N-(aryl)benzamides, the presence of an electron-withdrawing group, such as a chloro or fluoro group, at the para position of the N-aryl ring was found to be favorable for anticancer activity. google.com Similarly, in another study, a 4-chlorophenylsulfamoyl moiety at the 5-position of the 2,3-dimethoxy-N-phenylbenzamide scaffold resulted in the most potent anticancer activity. These findings highlight the importance of electronic effects and steric factors in dictating the compound's biological profile.
Bioisosteric Replacements for Investigating Functional Equivalence
Bioisosteric replacement is a powerful strategy used to create new molecules with similar biological properties to the parent compound by exchanging an atom or group of atoms with a broadly similar alternative. This approach can be used to improve potency, selectivity, and metabolic stability, or to reduce toxicity. In the context of the dimethoxy-sulfamoylbenzene ring, a methoxy (B1213986) group could potentially be replaced by other small groups like a hydroxyl, amino, or fluorine atom. The sulfonamide group itself offers numerous possibilities for bioisosteric replacement to modulate acidity and hydrogen bonding capacity. The goal is to maintain or improve the desired biological activity while altering physicochemical properties. For example, replacing a metabolically labile methoxy group with a more stable five or six-membered ring has been shown to restore metabolic stability.
Synthetic Pathways for Advanced this compound Derivatives
The synthesis of advanced derivatives of this compound often starts from the corresponding benzoic acid. For instance, 2,3-dimethoxy-5-(methylsulfamoyl)benzoic acid can be converted to its more reactive acid chloride derivative by treatment with thionyl chloride. google.com This acid chloride can then be reacted with a variety of substituted anilines or amines to generate a library of amide derivatives. google.com
In another synthetic approach, 2,3-dimethoxy-5-(chlorosulfonyl)benzoic acid serves as a key intermediate. This compound can be reacted with various substituted anilines to produce 5-(arylsulfamoyl)-2,3-dimethoxybenzoic acids. Subsequent conversion to the acid chlorides followed by reaction with aniline (B41778) yields the desired N-phenylbenzamides.
A patented method for the preparation of the parent compound, methyl 2-methoxy-5-sulfamoylbenzoate, involves the reaction of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate in the presence of a copper catalyst. This process is described as being efficient and suitable for large-scale industrial production.
| Starting Material | Reagents | Intermediate/Product | Reference |
| 2,3-dimethoxy-5-(methylsulfonyl)benzoic acid | Thionyl chloride | 2,3-dimethoxy-5-(methylsulfonyl)benzoyl chloride | google.com |
| 2,3-dimethoxy-5-(methylsulfonyl)benzoyl chloride | Substituted anilines | 5-(arylsulfonyl)-2,3-dimethoxy-N-(aryl)benzamides | google.com |
| 2,3-dimethoxy-5-sulfamoylbenzoyl chloride | Substituted anilines and amines | 2,3-dimethoxy-5-sulfamoylbenzoic acid derivatives | |
| 2,3-dimethoxy-5-(chlorosulfonyl)benzoic acid | Substituted anilines | 5-(arylsulfamoyl)-2,3-dimethoxybenzoic acids | |
| 5-(arylsulfamoyl)-2,3-dimethoxybenzoic acids | Thionyl chloride, then aniline | 5-(arylsulfamoyl)-2,3-dimethoxy-N-phenylbenzamides | |
| Methyl 2-methoxy-5-chlorobenzoate | Sodium aminosulfinate, copper catalyst | Methyl 2-methoxy-5-sulfamoylbenzoate |
Theoretical Structure-Activity Relationship (SAR) Studies of Derivatives
Computational methods are increasingly used to predict how structural changes will affect a molecule's biological activity, thereby guiding the design of more potent and selective compounds.
Mapping Chemical Space for Novel this compound Analogues
The exploration of novel chemical analogues of this compound is a critical step in the discovery of new therapeutic agents. By systematically mapping the chemical space surrounding this core structure, researchers can identify new molecules with potentially improved efficacy, selectivity, and pharmacokinetic properties. This process relies heavily on computational tools and theoretical models to navigate the vast number of possible molecular variations.
The concept of "chemical space" encompasses the entire set of possible molecules, estimated to be as large as 10⁶⁰ compounds when considering only small organic molecules. univr.it Navigating this immense space requires sophisticated methods to prioritize which compounds to synthesize and test. univr.it For a specific scaffold like this compound, mapping the chemical space involves generating virtual libraries of related structures and evaluating their drug-like properties through in silico analysis.
This virtual screening process often begins with the generation of a combinatorial library of analogues. Starting with the core this compound structure, various functional groups can be systematically altered. For instance, the methoxy groups at the 2 and 3 positions could be replaced with other alkyl or alkoxy groups of varying sizes. The sulphamoyl group at the 5-position offers another point of modification, where the amine could be substituted with different alkyl or aryl groups. Finally, the methyl ester could be converted to other esters, amides, or carboxylic acids.
Once a virtual library of analogues is generated, computational tools are employed to predict their physicochemical and biological properties. This often involves the use of quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological activity. Furthermore, molecular docking studies can be performed to predict how these novel analogues might bind to a specific biological target. For example, in silico studies on other sulfonamide derivatives have been used to predict their binding affinities to enzymes like carbonic anhydrase. nih.gov
The exploration of chemical space is not limited to simple functional group modifications. It can also involve more complex changes to the core scaffold itself. This could include altering the substitution pattern on the benzene (B151609) ring or even replacing the benzene ring with other aromatic or heterocyclic systems. The goal is to identify novel molecular frameworks that maintain the key pharmacophoric features of this compound while offering new opportunities for intellectual property and improved biological activity.
The ultimate aim of mapping the chemical space for novel this compound analogues is to identify a smaller, more manageable set of compounds for chemical synthesis and subsequent biological evaluation. This rational, computer-aided approach significantly accelerates the drug discovery process by focusing resources on compounds with the highest probability of success.
Table 1: Key Physicochemical Properties for In Silico Screening of this compound Analogues
| Property | Description | Importance in Drug Discovery |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of the molecule's lipophilicity, which affects its ability to cross cell membranes. |
| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (e.g., O, N). | Influences solubility and binding to biological targets. |
| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (e.g., O, N) with lone pairs of electrons. | Influences solubility and binding to biological targets. |
| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | Correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| Rotatable Bonds | The number of bonds that can rotate freely. | Affects the conformational flexibility of the molecule, which can influence binding affinity. |
Table 2: Example of a Virtual Analogue Library for this compound
| Analogue Name | R1 (Position 2) | R2 (Position 3) | R3 (at Sulfonamide) | R4 (at Ester) |
| Parent Compound | -OCH₃ | -OCH₃ | -H | -CH₃ |
| Analogue 1 | -OCH₂CH₃ | -OCH₃ | -H | -CH₃ |
| Analogue 2 | -OCH₃ | -OCH₂CH₃ | -H | -CH₃ |
| Analogue 3 | -OCH₃ | -OCH₃ | -CH₃ | -CH₃ |
| Analogue 4 | -OCH₃ | -OCH₃ | -H | -CH₂CH₃ |
| Analogue 5 | -OH | -OCH₃ | -H | -CH₃ |
| Analogue 6 | -OCH₃ | -OH | -H | -CH₃ |
| Analogue 7 | -OCH₃ | -OCH₃ | -Phenyl | -CH₃ |
| Analogue 8 | -OCH₃ | -OCH₃ | -H | -H (Carboxylic Acid) |
Purification, Isolation, and Purity Assessment Methodologies
Chromatographic Techniques for Isolation and Purification
Chromatography is a cornerstone of purification in organic synthesis, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a moderately polar compound like Methyl 2,3-dimethoxy-5-sulphamoylbenzoate, several chromatographic techniques are particularly effective.
Column chromatography and its more rapid variant, flash chromatography, are preparative techniques widely used for the purification of reaction mixtures. The choice of stationary phase and mobile phase is critical for achieving optimal separation.
Stationary Phase: Silica (B1680970) gel (SiO₂) is the most common stationary phase for purifying moderately polar organic compounds. Its polar surface interacts with the components of the mixture to different extents, facilitating separation. Alumina (Al₂O₃) can also be used, though it is generally more reactive and may not be suitable for all compounds.
Mobile Phase (Eluent): A solvent system of appropriate polarity is used to move the components through the column. For this compound, a mixture of a non-polar solvent and a more polar solvent is typically employed. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product, and finally more polar impurities. Common solvent systems include mixtures of hexane/ethyl acetate (B1210297) or dichloromethane/methanol (B129727).
The progress of the separation is monitored by Thin-Layer Chromatography (TLC), allowing for the identification of fractions containing the purified compound.
Table 1: Illustrative Column Chromatography Parameters for Purification
| Parameter | Description | Typical Value/Condition |
| Stationary Phase | The solid adsorbent through which the solvent and mixture pass. | Silica gel (60-120 mesh) |
| Mobile Phase | The solvent or solvent mixture that carries the compound through the stationary phase. | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%) |
| Loading Method | The method of applying the crude product to the column. | Dry loading (adsorbed onto a small amount of silica) or wet loading (dissolved in a minimal amount of eluent) |
| Elution Mode | The method of passing the mobile phase through the column. | Gravity flow (traditional column chromatography) or positive pressure (flash chromatography) |
Flash chromatography is a faster and more efficient version of column chromatography that uses a constant, positive pressure to force the mobile phase through a column of finer-grade silica gel. This results in higher resolution and faster separation times.
For achieving very high levels of purity, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns and can handle larger quantities of material.
Prep-HPLC offers superior separation power due to the use of smaller stationary phase particles and high-pressure pumps that deliver a precise and consistent mobile phase flow.
Column: A C18 reversed-phase column is commonly used for the purification of moderately polar compounds. In reversed-phase chromatography, the stationary phase is non-polar, and the mobile phase is polar.
Mobile Phase: A typical mobile phase for a C18 column would be a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to effectively separate compounds with a range of polarities.
Detection: A UV detector is typically used to monitor the column effluent, and fractions corresponding to the peak of this compound are collected.
Table 2: Representative Preparative HPLC Conditions
| Parameter | Description | Typical Condition |
| Column | The type and dimensions of the HPLC column. | C18, 250 mm x 20 mm, 5 µm particle size |
| Mobile Phase | The solvent system used for elution. | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |
| Elution | The program for changing the mobile phase composition. | Gradient: 20% B to 80% B over 30 minutes |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | 15 mL/min |
| Detection | The wavelength at which the compound is detected. | UV at 254 nm |
| Injection Volume | The amount of sample solution introduced into the column. | 5-10 mL of a concentrated solution |
Crystallization Techniques for High Purity Material Generation
Crystallization is a powerful and economical technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A crude solid is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts, tend to remain in the solution.
The choice of solvent is critical for successful crystallization. An ideal solvent should:
Dissolve the compound well at high temperatures but poorly at low temperatures.
Not react with the compound.
Dissolve impurities well at all temperatures or not at all.
Be easily removable from the purified crystals (i.e., have a relatively low boiling point).
For this compound, solvents such as ethanol (B145695), methanol, or mixtures of ethanol and water could be suitable for crystallization. The process typically involves dissolving the crude material in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then collected by filtration and washed with a small amount of cold solvent to remove any residual impurities.
Advanced Analytical Methods for Purity and Impurity Profiling
Once purified, the identity and purity of this compound must be confirmed using rigorous analytical methods.
Analytical High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical intermediates and active ingredients. A small, precisely known amount of the purified compound is dissolved in a suitable solvent and injected into the HPLC system.
The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. The purity is typically expressed as a percentage of the main peak area relative to the total peak area. This method can detect and quantify impurities at very low levels.
Table 3: Example of Analytical HPLC Parameters for Purity Assessment
| Parameter | Description | Typical Condition |
| Column | The type and dimensions of the analytical HPLC column. | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase | The solvent system used for elution. | A: Water with 0.1% Trifluoroacetic Acid; B: Acetonitrile |
| Elution | The program for changing the mobile phase composition. | Isocratic: 60% A / 40% B |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | 1.0 mL/min |
| Detection | The wavelength at which the compound is detected. | UV at 230 nm |
| Injection Volume | The amount of sample solution introduced into the column. | 10 µL |
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is a valuable tool for assessing the presence of residual solvents and evaluating the thermal stability of a compound.
In a TGA experiment, a small amount of the sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The resulting TGA curve plots the percentage of weight loss against temperature.
Solvent Content: A weight loss at a temperature corresponding to the boiling point of a potential residual solvent (e.g., from crystallization) indicates the presence of that solvent. The percentage of weight loss can be used to quantify the amount of residual solvent.
Thermal Stability: The temperature at which significant weight loss due to decomposition begins provides an indication of the thermal stability of the compound. For a stable compound like this compound, significant decomposition would be expected at temperatures well above its melting point.
Table 4: Representative TGA Experimental Setup
| Parameter | Description | Typical Condition |
| Instrument | The type of thermogravimetric analyzer. | TGA/DSC (Simultaneous Thermal Analyzer) |
| Sample Size | The amount of sample used for the analysis. | 5-10 mg |
| Heating Rate | The rate at which the sample is heated. | 10 °C/min |
| Temperature Range | The temperature range over which the analysis is performed. | 25 °C to 500 °C |
| Atmosphere | The gas surrounding the sample during the analysis. | Nitrogen at a flow rate of 50 mL/min |
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymorphism
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to characterize the thermal properties of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature or time, while the sample is subjected to a controlled temperature program. This method is instrumental in identifying and quantifying thermal transitions such as melting, crystallization, and glass transitions, and is particularly valuable for investigating polymorphism.
In the context of "this compound," DSC would be the primary technique to determine its melting point and the associated enthalpy of fusion. A typical DSC experiment involves heating a small, precisely weighed sample in a sealed pan at a constant rate. As the sample undergoes a thermal transition, such as melting, it absorbs energy, which is detected as a change in the heat flow relative to an inert reference pan. The resulting peak on the DSC thermogram provides critical information: the onset temperature of the peak is typically taken as the melting point, and the area under the peak corresponds to the enthalpy of melting.
Furthermore, DSC is a crucial tool for the identification and characterization of polymorphs—different crystalline forms of the same compound. Polymorphs of "this compound" would exhibit distinct melting points and enthalpies of fusion, which can be readily distinguished using DSC. The presence of multiple melting peaks in a thermogram can indicate the existence of different polymorphic forms or the transition from a metastable to a more stable form during heating.
While the principles of DSC are well-established for the analysis of organic compounds, a comprehensive search of scientific literature and chemical databases did not yield specific experimental DSC data for "this compound." Therefore, the following data tables are presented as illustrative examples of how DSC data for this compound and its potential polymorphs would be structured, based on typical analytical results for similar aromatic sulfonamides.
Hypothetical DSC Data for this compound (Form I)
| Parameter | Value | Unit |
| Onset Melting Temperature | T_onset | °C |
| Peak Melting Temperature | T_peak | °C |
| Enthalpy of Fusion | ΔH_fus | J/g |
| Heating Rate | 10 | °C/min |
| Atmosphere | Nitrogen |
Hypothetical Comparative DSC Data for Polymorphs of this compound
| Polymorphic Form | Onset Melting Temperature (°C) | Enthalpy of Fusion (J/g) |
| Form I | T_onset_I | ΔH_fus_I |
| Form II | T_onset_II | ΔH_fus_II |
| Form III | T_onset_III | ΔH_fus_III |
These tables underscore the utility of DSC in providing quantitative data that can be used to differentiate and characterize various solid-state forms of a pharmaceutical compound. The precise values for "this compound" would need to be determined through empirical investigation.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Methyl 2,3-dimethoxy-5-sulphamoylbenzoate, and how can intermediates be purified?
- Answer : Synthesis typically involves sulfonylation of methyl 2,3-dimethoxybenzoate derivatives using sulfamide or sulfonic acid derivatives under controlled acidic conditions. Key intermediates, such as 5-sulfamoylbenzoic acid analogs, should be purified via solid-phase extraction (SPE) or thin-layer chromatography (TLC) to remove unreacted starting materials . For high-purity yields (>95%), recrystallization using polar aprotic solvents (e.g., dimethylformamide) is recommended.
Q. How can researchers validate the structural integrity of this compound?
- Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) . NMR analysis should confirm the presence of methoxy (δ 3.8–4.0 ppm) and sulphamoyl (δ 7.2–7.5 ppm) groups. HPLC with a C18 reverse-phase column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) ensures >99% purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Use nitrile gloves and chemical-resistant lab coats to prevent dermal exposure. Conduct reactions in a fume hood to avoid inhalation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste according to EPA guidelines. Respiratory protection (N95 masks) is mandatory for aerosol-prone procedures .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different studies?
- Answer : Discrepancies often arise from impurity profiles or solvent interactions. Perform LC-MS/MS to identify co-eluting impurities (e.g., 2,4-dichlorobenzoic acid derivatives) that may interfere with assays . Validate bioactivity in multiple solvent systems (e.g., DMSO vs. saline) and include positive controls (e.g., sulfonamide-based reference drugs) to contextualize results .
Q. What advanced analytical methods are suitable for studying the compound’s degradation pathways under physiological conditions?
- Answer : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV monitoring. Degradation products, such as hydrolyzed sulphamoyl groups or demethylated analogs, can be characterized via high-resolution mass spectrometry (HRMS) . Compare degradation kinetics in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions .
Q. How can the compound’s mechanism of action be elucidated in pesticide-related applications?
- Answer : Employ molecular docking to assess binding affinity with triazine-based enzyme targets (e.g., acetolactate synthase). Validate findings using in vitro enzyme inhibition assays with ethametsulfuron-methyl as a comparator . Cross-reference with metabolomic data to identify downstream biomarkers (e.g., disrupted phenylpropanoid pathways) .
Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?
- Answer : Use co-solvency (e.g., PEG-400/water mixtures) or nanoparticle encapsulation to enhance aqueous solubility. Conduct phase-solubility diagrams with cyclodextrins (β-CD or HP-β-CD) to identify optimal complexation ratios. Monitor bioavailability via plasma protein binding assays using ultrafiltration techniques .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
